4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine;hydrochloride
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Overview
Description
4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine;hydrochloride is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features two aromatic rings with methyl substitutions, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine;hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the aromatic substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine
- 4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine;hydrobromide
Uniqueness
4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine;hydrochloride is unique due to its specific substitution pattern on the aromatic rings and the presence of the thiazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3,4-dimethylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S.ClH/c1-12-5-4-6-16(9-12)19-18-20-17(11-21-18)15-8-7-13(2)14(3)10-15;/h4-11H,1-3H3,(H,19,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVIVUVFYHPYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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